molecular formula C17H24 B8456285 2-Ethynyl-1,3,5-tri(propan-2-yl)benzene CAS No. 94804-13-4

2-Ethynyl-1,3,5-tri(propan-2-yl)benzene

Cat. No.: B8456285
CAS No.: 94804-13-4
M. Wt: 228.37 g/mol
InChI Key: NAFRTBYWXAQHRD-UHFFFAOYSA-N
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Description

2-Ethynyl-1,3,5-tri(propan-2-yl)benzene is a useful research compound. Its molecular formula is C17H24 and its molecular weight is 228.37 g/mol. The purity is usually 95%.
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Properties

CAS No.

94804-13-4

Molecular Formula

C17H24

Molecular Weight

228.37 g/mol

IUPAC Name

2-ethynyl-1,3,5-tri(propan-2-yl)benzene

InChI

InChI=1S/C17H24/c1-8-15-16(12(4)5)9-14(11(2)3)10-17(15)13(6)7/h1,9-13H,2-7H3

InChI Key

NAFRTBYWXAQHRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C#C)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, degassed solution of triphenylphosphine (21 g, 80 mmol) and carbon tetrabromide (13.3 g, 40 mmol) in dry dichloromethane at 0° C. was added 2,4,6-triisopropylbenzaldehyde (4.64 g, 20 mmol). The resulting mixture was stirred overnight as it was allowed to slowly warm to room temperature. Solids were filtered off, and the volatiles were evacuated under reduced pressure. Pentane was then added, and after extensive trituration the mixture was filtered on a SiO2 plug with pentane as the eluent to afford after evaporation of the solvents the crude intermediate dibromoalkene as a colorless oil that is directly taken to the next step without surther purification. The intermediate is dissolved in dry THF (50 mL), and to the stirred solution cooled to −78° C. is then added nBuLi (2.5M in hexanes, 10 mL) dropwise. The mixture is stirred for 1 hour at −78° C., and let to warm to room temperature for an additional hour. The reaction is quenched by the addition of saturated aqueous NH4Cl, extracted with pentane, and the organic fractions are dried over anhydrous MgSO4. After filtration and evaporation of the solvents, the crude alkyne is purified by filtration on a SiO2 plug with pentane as the eluent. A small crystal of hydroquinone is added to stabilize the product, and the volatiles are evaporated under reduced pressure to afford 9d as a pale pinkish oil (2.63 g, 58% over 2 steps). 1H-NMR (CDCl3, 300 MHz): δ=7.00 (s, 2H), 3.56 (sept, J=6.9 Hz), 3.43 (s, 1H), 2.91 (sept, J=6.9 Hz), 1.28 (d, J=6.9 Hz, 12H), 1.27 (d, J=6.9 Hz, 6H). 13C-NMR (CDCl3, 75 MHz): δ=151.6, 149.7, 122.3, 120.5, 84.5, 81.0, 34.7, 31.8, 24.1, 23.5. Characterization data for 9d are consistent with literature values. (See Knorr, R.; Ruhdorfer, J.; Böhrer, P.; Bronberger, H.; Räpple, E. Liebigs Ann. Chem. 1994, 433-438).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step Two
Name
Yield
58%

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